molecular formula C13H21N3O2 B1420057 tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1105193-91-6

tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B1420057
CAS No.: 1105193-91-6
M. Wt: 251.32 g/mol
InChI Key: GPQLUDBXKMUJRN-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound that features a tert-butyl ester group, an aminomethyl substituent, and a dihydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions

    Formation of the Dihydropyrrolo[1,2-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl group can form hydrogen bonds or ionic interactions, while the dihydropyrrolo[1,2-a]pyrazine core can participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: shares structural similarities with other pyrazine derivatives and tert-butyl esters.

    Pyrazinamide: An anti-tubercular agent with a pyrazine core.

    This compound: is unique due to its specific substitution pattern and potential for diverse chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-7-15-6-4-5-10(15)11(16)9-14/h4-6,11H,7-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLUDBXKMUJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 2
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 3
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 4
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 5
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 6
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

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